molecular formula C32H28F3N7O4 B14799244 N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide

N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide

Cat. No.: B14799244
M. Wt: 631.6 g/mol
InChI Key: SNOVXGXKOHJZJH-UHFFFAOYSA-N
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Description

N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the 3,4,5-trimethoxyphenylamine: This can be synthesized by methylation of gallic acid followed by reduction.

    Synthesis of the 1,3,5-triazine core: This involves the reaction of cyanuric chloride with the 3,4,5-trimethoxyphenylamine.

    Coupling with pyridine: The triazine core is then coupled with a pyridine derivative.

    Final coupling with benzamide: The final step involves the coupling of the intermediate with 4-methyl-3-amino phenyl-3-(trifluoromethyl)benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the triazine core or the nitro groups if present.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog with a single amide group.

    N-methylbenzamide: Similar structure but with a methyl group attached to the nitrogen.

    3,4,5-trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the triazine and pyridine components.

Uniqueness

N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H28F3N7O4

Molecular Weight

631.6 g/mol

IUPAC Name

N-[4-methyl-3-[[3-[4-(3,4,5-trimethoxyanilino)-1,3,5-triazin-2-yl]pyridin-2-yl]amino]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C32H28F3N7O4/c1-18-10-11-21(39-30(43)19-7-5-8-20(13-19)32(33,34)35)14-24(18)41-28-23(9-6-12-36-28)29-37-17-38-31(42-29)40-22-15-25(44-2)27(46-4)26(16-22)45-3/h5-17H,1-4H3,(H,36,41)(H,39,43)(H,37,38,40,42)

InChI Key

SNOVXGXKOHJZJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC3=C(C=CC=N3)C4=NC(=NC=N4)NC5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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